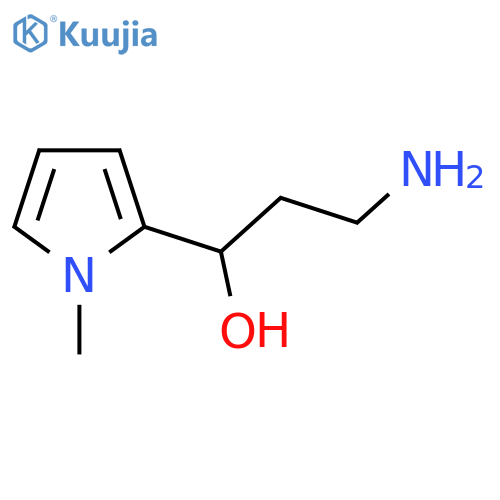Cas no 1516825-09-4 (3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol)

1516825-09-4 structure
商品名:3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol
3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-2-methanol, α-(2-aminoethyl)-1-methyl-
- 3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol
-
- インチ: 1S/C8H14N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h2-3,6,8,11H,4-5,9H2,1H3
- InChIKey: WYBXSSCDQHTBHJ-UHFFFAOYSA-N
- ほほえんだ: OC(CCN)C1=CC=CN1C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 119
- トポロジー分子極性表面積: 51.2
- 疎水性パラメータ計算基準値(XlogP): -0.7
3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1870290-0.1g |
3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1516825-09-4 | 95.0% | 0.1g |
$930.0 | 2025-02-20 | |
| Enamine | EN300-1870290-5.0g |
3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1516825-09-4 | 95.0% | 5.0g |
$3065.0 | 2025-02-20 | |
| Enamine | EN300-1870290-0.05g |
3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1516825-09-4 | 95.0% | 0.05g |
$888.0 | 2025-02-20 | |
| Enamine | EN300-1870290-1g |
3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1516825-09-4 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1870290-10.0g |
3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1516825-09-4 | 95.0% | 10.0g |
$4545.0 | 2025-02-20 | |
| Enamine | EN300-1870290-1.0g |
3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1516825-09-4 | 95.0% | 1.0g |
$1057.0 | 2025-02-20 | |
| Enamine | EN300-1870290-0.25g |
3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1516825-09-4 | 95.0% | 0.25g |
$972.0 | 2025-02-20 | |
| Enamine | EN300-1870290-0.5g |
3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1516825-09-4 | 95.0% | 0.5g |
$1014.0 | 2025-02-20 | |
| Enamine | EN300-1870290-2.5g |
3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1516825-09-4 | 95.0% | 2.5g |
$2071.0 | 2025-02-20 | |
| Enamine | EN300-1870290-5g |
3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1516825-09-4 | 5g |
$3065.0 | 2023-09-18 |
3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol 関連文献
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
1516825-09-4 (3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol) 関連製品
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
